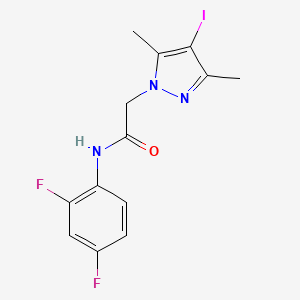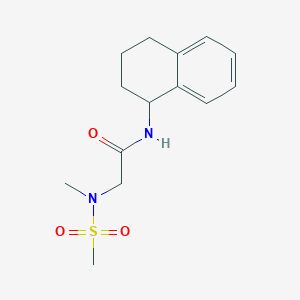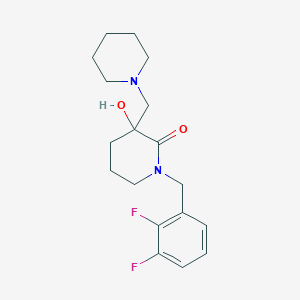![molecular formula C17H26ClNO2 B6075949 4-[4-(mesityloxy)but-2-en-1-yl]morpholine hydrochloride](/img/structure/B6075949.png)
4-[4-(mesityloxy)but-2-en-1-yl]morpholine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(mesityloxy)but-2-en-1-yl]morpholine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used in laboratory experiments to study its mechanism of action and its biochemical and physiological effects.
作用機序
The mechanism of action of 4-[4-(mesityloxy)but-2-en-1-yl]morpholine hydrochloride involves its interaction with specific enzymes and proteins in the body. This compound has been shown to inhibit the activity of certain enzymes, leading to a decrease in their function. Additionally, it has been observed to bind to specific proteins, altering their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[4-(mesityloxy)but-2-en-1-yl]morpholine hydrochloride are diverse and depend on the specific enzymes and proteins it interacts with. This compound has been shown to have anti-inflammatory and anti-tumor effects, as well as the ability to modulate the immune system's response. Additionally, it has been observed to have a neuroprotective effect, making it a potential therapeutic agent for neurological disorders.
実験室実験の利点と制限
One advantage of using 4-[4-(mesityloxy)but-2-en-1-yl]morpholine hydrochloride in lab experiments is its high purity and stability, which allows for consistent and reproducible results. Additionally, its specific mechanism of action and biochemical effects make it a valuable tool for studying enzyme function and protein structure. However, one limitation is that this compound may not be suitable for all types of experiments, and its effects may vary depending on the specific conditions and experimental design.
将来の方向性
There are many future directions for research involving 4-[4-(mesityloxy)but-2-en-1-yl]morpholine hydrochloride. One potential area of focus is the development of new therapies for neurological disorders, taking advantage of its neuroprotective effects. Additionally, this compound may be used in the development of new drugs and therapies for cancer and other diseases. Further research is also needed to fully understand its mechanism of action and its potential applications in various fields.
In conclusion, 4-[4-(mesityloxy)but-2-en-1-yl]morpholine hydrochloride is a valuable compound with numerous scientific research applications. Its specific mechanism of action and biochemical and physiological effects make it a valuable tool for studying enzyme function and protein structure. While there are limitations to its use in certain types of experiments, its potential applications in various fields make it a promising area of research for the future.
合成法
The synthesis of 4-[4-(mesityloxy)but-2-en-1-yl]morpholine hydrochloride involves the reaction between 4-(mesityloxy)but-2-en-1-ol and morpholine hydrochloride. The reaction is carried out in the presence of a catalyst such as triethylamine, and the product is obtained after purification through column chromatography. The yield of the product is typically around 70-80%.
科学的研究の応用
4-[4-(mesityloxy)but-2-en-1-yl]morpholine hydrochloride has various scientific research applications, including its use as a ligand in chemical synthesis, as a reagent in the preparation of novel compounds, and as a tool in studying the mechanism of action of certain enzymes. Additionally, this compound has been used in the development of new drugs and therapies for various diseases.
特性
IUPAC Name |
4-[(E)-4-(2,4,6-trimethylphenoxy)but-2-enyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2.ClH/c1-14-12-15(2)17(16(3)13-14)20-9-5-4-6-18-7-10-19-11-8-18;/h4-5,12-13H,6-11H2,1-3H3;1H/b5-4+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHBTXWCXQLWNH-FXRZFVDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC=CCN2CCOCC2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)OC/C=C/CN2CCOCC2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-4-(2,4,6-trimethylphenoxy)but-2-enyl]morpholine;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-3-phenylpiperidine](/img/structure/B6075870.png)
![5-(2,3-dichlorophenyl)-2-(propylthio)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6075888.png)
![N-[4-(acetylamino)phenyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B6075892.png)

![1-{2-oxo-2-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]ethyl}azepane](/img/structure/B6075910.png)

![(3-chlorophenyl)(1-{[5-(3-isoxazolyl)-2-thienyl]sulfonyl}-3-piperidinyl)methanone](/img/structure/B6075918.png)
![3-{1-[(1,2-dimethyl-1H-indol-3-yl)methyl]-4-piperidinyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6075925.png)
![3-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-6-nitro-4-phenyl-2(1H)-quinolinone](/img/structure/B6075926.png)

![N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide](/img/structure/B6075938.png)
![N-(4-methoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B6075945.png)
![4-benzyl-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine](/img/structure/B6075962.png)
![5-fluoro-3-hydroxy-3-[2-(2-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B6075965.png)